
1-(4-butoxybenzyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-butoxybenzyl)-4-methylpiperazine, also known as BMBP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has shown promise in various fields of study, including neuroscience, pharmacology, and drug discovery. In
科学的研究の応用
1-(4-butoxybenzyl)-4-methylpiperazine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is neuroscience, where 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a potent and selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, making it an attractive target for the development of new antidepressant and anxiolytic drugs.
In addition to its potential applications in neuroscience, 1-(4-butoxybenzyl)-4-methylpiperazine has also been studied for its potential use in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders.
作用機序
The mechanism of action of 1-(4-butoxybenzyl)-4-methylpiperazine is complex and involves the modulation of various neurotransmitter systems. One of the primary targets of 1-(4-butoxybenzyl)-4-methylpiperazine is the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(4-butoxybenzyl)-4-methylpiperazine acts as a selective antagonist of this receptor, blocking its activity and leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
In addition to its effects on the 5-HT1A receptor, 1-(4-butoxybenzyl)-4-methylpiperazine has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which could have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-butoxybenzyl)-4-methylpiperazine are complex and depend on the specific target of the compound. In general, 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to have antidepressant and anxiolytic effects, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for its target receptors and enzymes, making it an attractive tool for studying various biochemical and physiological processes.
However, there are also limitations to using 1-(4-butoxybenzyl)-4-methylpiperazine in lab experiments. One of the primary limitations is the potential for off-target effects, as 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to interact with various other receptors and enzymes. Additionally, the synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine can be challenging and requires specialized equipment and expertise.
将来の方向性
There are many potential future directions for research on 1-(4-butoxybenzyl)-4-methylpiperazine. One area of study could be the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognition.
Another potential area of study could be the development of new antidepressant and anxiolytic drugs. 1-(4-butoxybenzyl)-4-methylpiperazine has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Overall, 1-(4-butoxybenzyl)-4-methylpiperazine is a compound with many potential applications in scientific research. Its potency and selectivity make it an attractive tool for studying various biochemical and physiological processes, and its potential for the development of new drugs makes it an exciting area of study for the future.
合成法
The synthesis of 1-(4-butoxybenzyl)-4-methylpiperazine involves the reaction of 1-(4-bromobutoxy)benzene with 4-methylpiperazine in the presence of a palladium catalyst. This reaction leads to the formation of 1-(4-butoxybenzyl)-4-methylpiperazine as a white crystalline solid with a melting point of 83-85°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
特性
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-4-13-19-16-7-5-15(6-8-16)14-18-11-9-17(2)10-12-18/h5-8H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWBJAHBXSRIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422453 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

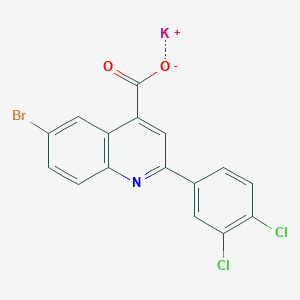
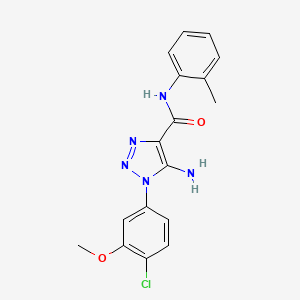
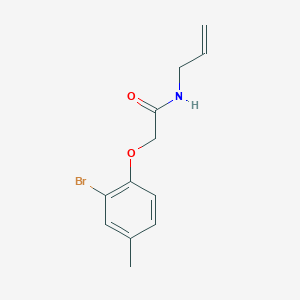
![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)

![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
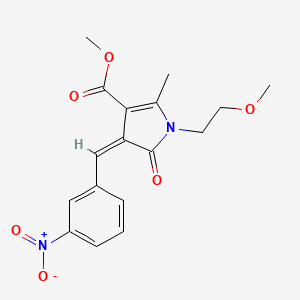
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)
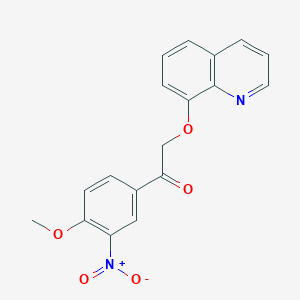
![3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B4897847.png)
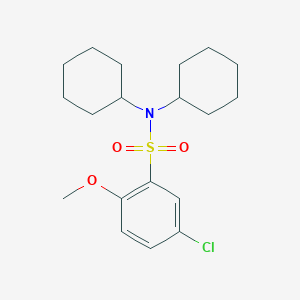
![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)